1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride
CAS No.: 1169976-85-5
Cat. No.: VC4136667
Molecular Formula: C10H13Cl3N2O2S
Molecular Weight: 331.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1169976-85-5 |
|---|---|
| Molecular Formula | C10H13Cl3N2O2S |
| Molecular Weight | 331.64 |
| IUPAC Name | 1-(3,4-dichlorophenyl)sulfonylpiperazine;hydrochloride |
| Standard InChI | InChI=1S/C10H12Cl2N2O2S.ClH/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H |
| Standard InChI Key | RQHDVDKMNZZWCE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₁₀H₁₃Cl₃N₂O₂S, with a molecular weight of 331.64 g/mol . Its IUPAC name, 1-(3,4-dichlorophenyl)sulfonylpiperazine hydrochloride, reflects the integration of a piperazine ring sulfonated at the 3,4-dichlorophenyl group and stabilized as a hydrochloride salt. Key identifiers include:
The hydrochloride salt improves bioavailability by increasing aqueous solubility, a common strategy in drug design .
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, computational models predict characteristic peaks for the sulfonyl group (S=O stretch ~1350–1160 cm⁻¹) and aromatic C-Cl bonds (750–550 cm⁻¹) . The piperazine ring’s NH stretches are likely obscured by hydrochloride salt formation.
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The compound is synthesized via a two-step process:
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Sulfonation of Piperazine: Reaction of piperazine with 3,4-dichlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions .
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
A related intermediate, 1-(3-chlorophenyl)piperazine hydrochloride, is synthesized by condensing bis-(2-chloroethylamine) hydrochloride with 3-chloroaniline in xylene . Yields for analogous reactions range from 81–85% .
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. For example, synthesizing 1-(3-chlorophenyl)piperazine hydrochloride via microwave methods achieves 94.5% yield in 30-second pulses, compared to 82% via conventional reflux . This approach reduces reaction times from 20 hours to minutes, minimizing side reactions .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 | Wear protective gloves |
| H319 | Use eye protection |
| H335 | Ensure adequate ventilation |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for thrombopoietin (TPO) mimetics, such as the patented bis-(monoethanolamine) salt, which enhances platelet production. Modifications to the piperazine-sulfonyl scaffold could yield agonists for hematological disorders.
Chemical Biology Probes
Its dichlorophenyl group enables photoaffinity labeling studies to map enzyme active sites, particularly in sulfotransferases and cytochrome P450 isoforms .
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